hTopo IIα Inhibitory Activity: Oxazolo[4,5-b]pyridine Derivative 2i Outperforms Clinical Reference Etoposide
The 2-(4-butylphenyl)oxazolo[4,5-b]pyridine derivative (compound 2i) demonstrates an IC₅₀ value of 2 µM against human topoisomerase IIα (hTopo IIα), with enzymatic inhibition exceeding that of the reference drug etoposide [1]. This head-to-head comparison establishes that oxazolo[4,5-b]pyridine-based structures can achieve hTopo IIα inhibition at micromolar concentrations while outperforming a clinically established topoisomerase II inhibitor.
| Evidence Dimension | hTopo IIα enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2 µM (compound 2i: 2-(4-butylphenyl)oxazolo[4,5-b]pyridine) |
| Comparator Or Baseline | Etoposide (clinical topoisomerase II inhibitor) |
| Quantified Difference | More active than etoposide (quantified at 2 µM IC₅₀ for 2i) |
| Conditions | Human topoisomerase IIα enzymatic assay |
Why This Matters
This establishes oxazolo[4,5-b]pyridine derivatives as viable hTopo IIα inhibitor scaffolds that can match or exceed reference drug potency, making the core a strategically relevant starting point for anticancer drug discovery programs targeting topoisomerase enzymes.
- [1] Kucuk, H. B.; Yilmaz, S.; Ertan-Bolelli, T.; Yildiz, I.; Aki-Yalcin, E.; Yalcin, I. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry 2021, 112, 104888. View Source
